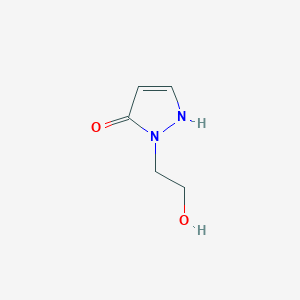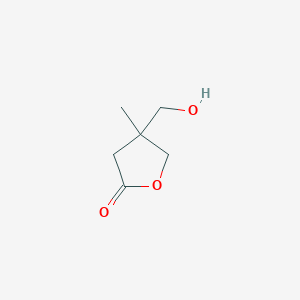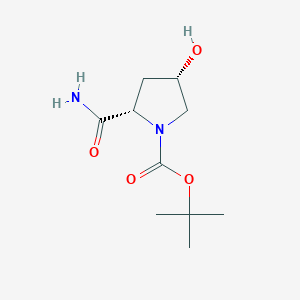
Acide 3'-(1,3-dioxolan-2-YL)biphényl-3-carboxylique
Vue d'ensemble
Description
3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is a useful research compound. Its molecular formula is C16H16O4 and its molecular weight is 272.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Formation stéréosélective de 1,3-dioxolanes substitués
Ce composé joue un rôle crucial dans la formation stéréosélective de 1,3-dioxolanes substitués. Le processus implique l'assemblage de trois composants : l'alcène, l'acide carboxylique et l'éther énolique silylé. La réaction se déroule via la génération stéréospécifique d'un cation intermédiaire 1,3-dioxolan-2-yle lors de l'oxydation des substrats alcènes avec de l'iode hypervalent .
Préparation de sondes fluorescentes ratiométriques
Il est utilisé comme réactif pour la préparation d'une sonde fluorescente ratiométrique pour la détection spécifique de la cystéine par rapport à l'homocystéine et au glutathion .
Synthèse de KN-93
Ce composé est utilisé dans la synthèse assistée par micro-ondes de KN-93, un inhibiteur de la kinase II de la calmoduline .
Préparation de pipéridines spirobenzofuranes fluorées
Il est utilisé pour la préparation de pipéridines spirobenzofuranes fluorées, qui agissent comme des ligands du récepteur s1 .
Synthèse d'agents antitumoraux
Ce composé est utilisé dans la synthèse d'agents antitumoraux .
Préparation régio-sélective de dérivés d'indole
Il est utilisé dans la préparation régio-sélective de dérivés d'indole via l'hydroformylation/indolisation en domino catalysée au rhodium .
7. Synthèse d'analogues d'azoxymycines naturelles et synthétiques Les azoxybenzènes avec des groupes carbonyles, qui peuvent être utilisés comme composés de départ pour la synthèse d'analogues d'azoxymycines naturelles et synthétiques et d'autres composés utiles en pratique, tels que l'acétal cyclique préparé à partir de 1,2-bis (4-formylphényl)diazénoxyde et d'éthylène glycol .
Propriétés
IUPAC Name |
3-[3-(1,3-dioxolan-2-yl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-15(18)13-5-1-3-11(9-13)12-4-2-6-14(10-12)16-19-7-8-20-16/h1-6,9-10,16H,7-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEPYQJRVNKIIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=CC(=C2)C3=CC(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589679 | |
| Record name | 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400750-26-7 | |
| Record name | 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[6-(Difluoromethoxy)pyridin-2-yl]methanol](/img/structure/B1473645.png)


![[trans-4-(Aminomethyl)cyclohexyl][(methylethyl)sulfonyl]amine](/img/structure/B1473651.png)




![Methyl 4-[4-(hydroxymethyl)phenoxy]benzoate](/img/structure/B1473661.png)


